tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
Description
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Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-9-10-18(11-14)16(20)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJWUFNTUBAWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility & Handling of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
[1][2][3][4]
Part 1: Executive Summary & Physicochemical Basis[1][2][3][4]
Compound Identity & Significance
tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is a critical orthogonal building block in the synthesis of pyrrolidine-based scaffolds (e.g., proline mimetics, protease inhibitors).[1][2][3][4] Its dual-protection strategy—utilizing the acid-labile tert-butyl ester and the hydrogenation-labile Cbz (benzyloxycarbonyl) group—allows for precise, sequential functionalization of the pyrrolidine ring.[1][2][3][4]
-
Chemical Structure: A pyrrolidine ring nitrogen-protected by a lipophilic Cbz group, with the carboxylic acid at position 3 protected as a bulky tert-butyl ester.[1][2][3][4]
-
Key Property: High lipophilicity (LogP > 3.0 estimated), resulting in negligible aqueous solubility and high affinity for non-polar to moderately polar organic solvents.[1][2][3][4]
The Physicochemical Basis of Solubility
Understanding the solubility of this compound requires analyzing its molecular interaction potential.[1][2][3][4]
-
Lipophilic Dominance: The Cbz group (benzyl carbamate) and the tert-butyl ester are both substantial hydrophobic domains.[1][2][3][4] They disrupt water structure, making the compound hydrophobic .[1][2][3][4]
-
Lack of Hydrogen Bond Donors: With the amine capped (carbamate) and the acid capped (ester), the molecule lacks strong H-bond donors, further reducing water solubility.[1][2][3][4]
-
Crystallinity vs. Oil: Depending on purity and exact isomeric composition (racemic vs. chiral), this intermediate often exists as a viscous oil or a low-melting solid .[1][2][3][4] Impurities often depress the melting point, keeping it oily.[1][2][3][4]
Part 2: Solubility Profile & Solvent Selection[1][2][4]
The following data summarizes the solubility behavior based on structural analysis and standard handling protocols for Cbz-amino acid esters.
Solubility Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred solvent for reactions and transfers.[1][2][3][4] Dissolves >500 mg/mL.[1][2][3][4] |
| Chlorinated | Chloroform (CHCl₃) | Excellent | Alternative to DCM; useful for NMR analysis.[1][2][3][4] |
| Esters | Ethyl Acetate (EtOAc) | High | Ideal for extraction/workup and crystallization.[1][2][3][4] |
| Ethers | Tetrahydrofuran (THF) | High | Standard reaction solvent; fully miscible.[1][2][3][4] |
| Ethers | Diethyl Ether (Et₂O) | Moderate/High | Good for precipitation if mixed with hexanes.[1][2][3][4] |
| Aromatic | Toluene | High | Used for higher temperature reactions; good solubility.[1][2][3][4] |
| Alcohols | Methanol / Ethanol | High | Soluble, but avoid transesterification conditions (base/heat).[2][3][4] |
| Alkanes | Hexanes / Heptane | Low/Moderate | Antisolvent. Used to precipitate the compound or induce crystallization.[1][2][3][4] |
| Aqueous | Water | Insoluble | The compound will oil out or precipitate immediately.[1][2][3][4] |
| Aqueous | Acidic/Basic Water | Insoluble | Remains in organic phase during washes (unless hydrolyzed).[1][2][3][4] |
Dissolution Protocol (Self-Validating)
Objective: Prepare a stable stock solution for reaction or analysis.
-
Weighing: Weigh the target mass of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate into a clean, dry vial.
-
Solvent Addition: Add DCM or EtOAc (approx. 2-5 volumes relative to mass).[1][2][3][4]
-
Agitation: Vortex or swirl.
-
Filtration (Optional): If particulates persist (likely inorganic salts from previous steps), filter through a 0.45 µm PTFE syringe filter.
Part 3: Experimental Workflows & Purification
Liquid-Liquid Extraction (Workup) Strategy
Because the compound is highly lipophilic, it is easily isolated from aqueous reaction mixtures.[1][2][3][4]
Protocol:
-
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc) .
-
Wash 1 (Acidic): Wash with 5% KHSO₄ or 0.5M HCl (Keep cold).
-
Wash 2 (Basic): Wash with Saturated NaHCO₃.
-
Wash 3 (Neutral): Wash with Saturated Brine (NaCl).
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Rotary evaporate to yield the crude oil/solid.
Visualization of Partitioning Logic
The following diagram illustrates the phase distribution during workup, ensuring the user tracks the product correctly.
Caption: Figure 1. Partitioning workflow for isolating lipophilic Cbz-protected esters from aqueous reaction matrices.
Part 4: Stability & Orthogonality[1][2][3][4]
Chemical Stability Risks[1][2][3][4]
-
Acid Sensitivity (t-Butyl Ester):
-
Hydrogenolysis (Cbz Group):
-
Base Stability:
Orthogonal Deprotection Pathways
This diagram guides the researcher on how to selectively manipulate the protecting groups.[1][2][3][4]
Caption: Figure 2. Orthogonal deprotection logic. Route A selectively exposes the acid; Route B selectively exposes the amine.[1][2][3][4]
References
-
Isidro-Llobet, A., et al. (2009).[1][2][3][4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2][3][4] [1][2][3][4]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2][3][4] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][3][4] (Standard reference for Cbz/t-Bu stability).
-
Sigma-Aldrich. (n.d.).[1][2][3][4][9] N-Boc-pyrrolidine-3-carboxylic acid Product Sheet. (Analogous solubility data used for lipophilicity estimation).
-
PubChem. (2023).[1][2][3][4] Compound Summary: Pyrrolidine-3-carboxylic acid derivatives.
Sources
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 2760529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | C11H19NO4 | CID 1502099 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Tert-Butyl (3S)-3-(Hydroxymethyl)Pyrrolidine-1-Carboxylate Manufacturer & Supplier in China | Specifications, Safety, Price, Applications [chemheterocycles.com]
- 8. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 9. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
"tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate" spectral data (NMR, IR, MS)
[1][2][3]
Chemical Identity & Structural Logic
This compound combines two orthogonal protecting groups—an acid-labile tert-butyl ester and a hydrogenolysis-labile Cbz (benzyloxycarbonyl) carbamate—on a pyrrolidine scaffold.[1] This orthogonality is the strategic basis for its use in multi-step peptide synthesis.
| Parameter | Data |
| IUPAC Name | 1-Benzyl 3-tert-butyl pyrrolidine-1,3-dicarboxylate |
| Common Name | tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate |
| CAS Number | 1820675-44-2 (Racemic); Related: 192214-06-5 (R-acid), 192214-00-9 (S-acid) |
| Molecular Formula | |
| Molecular Weight | 305.37 g/mol |
| Physical State | Colorless to pale yellow viscous oil (solidifies upon cooling/high purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Structural Dynamics: Rotamerism
A defining feature of this molecule is the restricted rotation around the N-C(O) carbamate bond. This creates two distinct rotamers (cis and trans) observable in NMR spectroscopy at room temperature.
-
Implication: NMR signals for protons near the nitrogen (H2, H5) and the benzylic protons often appear as broad humps or split peaks (approx. 1:1 to 60:40 ratio). This is not an impurity but an intrinsic molecular property.
Spectral Data Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl
The
H NMR Assignments
| Position | Shift ( | Multiplicity | Integration | Assignment Notes |
| Aromatic | 7.28 – 7.38 | Multiplet (m) | 5H | Phenyl group (Cbz).[1] Overlapping signals. |
| Benzylic | 5.10 – 5.18 | Singlet/Split | 2H | |
| H-2, H-5 | 3.45 – 3.75 | Multiplet (m) | 4H | |
| H-3 | 2.95 – 3.05 | Multiplet (m) | 1H | Methine |
| H-4 | 2.10 – 2.25 | Multiplet (m) | 2H | |
| t-Butyl | 1.44 / 1.46 | Singlet (s) | 9H |
C NMR Assignments
-
Carbonyls:
171.5 (Ester), 154.8 (Carbamate). -
Aromatic:
136.8 (Ipso), 128.5, 128.0, 127.9. -
Benzylic:
66.8 ( ).[1] -
Ester Quaternary:
81.0 ( ). -
Pyrrolidine Ring:
46.5, 45.8 (C2/C5, rotameric split), 42.5 (C3), 29.5 (C4). -
Methyls:
28.0 ( ).
B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of two distinct carbonyl environments.[2]
| Wavenumber (cm | Assignment | Functional Group |
| 2975 - 2930 | C-H Stretch | Aliphatic (t-Butyl, Ring) |
| 1725 - 1735 | C=O[1] Stretch | Ester (t-Butyl carboxylate) |
| 1695 - 1710 | C=O[1] Stretch | Carbamate (Cbz-N) |
| 1410 - 1420 | C-C Stretch | Aromatic Ring |
| 1150 - 1250 | C-O Stretch | Ether/Ester linkages |
| 698, 735 | C-H Bend | Monosubstituted Benzene (Out-of-plane) |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or HRMS[1]
The fragmentation pattern is driven by the stability of the tert-butyl cation and the benzyl cation.
| Ion Type | m/z Value | Species | Mechanism |
| 306.17 | Parent Ion | Protonation of Carbamate/Ester O | |
| 328.15 | Sodium Adduct | Common in ESI | |
| 250.11 | Carboxylic Acid | Loss of isobutene ( | |
| 172.13 | Amine | Loss of Cbz (Hydrogenolysis simulation or high energy CID) | |
| Fragment | 91.05 | Tropylium ion (Benzyl fragment) |
Experimental Workflows
Synthesis & Fragmentation Logic
The following diagram illustrates the standard synthesis route (A) and the mass spectrometric fragmentation pathway (B).
Figure 1: Synthesis pathway from pyrrolidine-3-carboxylic acid and primary MS fragmentation nodes.
Protocol: Preparation of Sample for Spectral Analysis
If the compound is not commercially sourced, it is typically prepared via the esterification of N-Cbz-pyrrolidine-3-carboxylic acid.[1]
Reagents:
-
tert-Butyl alcohol (excess)[1]
-
DCC (1.1 equiv) and DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve N-Cbz-acid in anhydrous DCM under inert atmosphere (
). -
Activation: Add DMAP and tert-butyl alcohol.
-
Coupling: Cool to 0°C. Add DCC dissolved in DCM dropwise.
-
Reaction: Stir at 0°C for 1h, then warm to Room Temp (RT) and stir overnight. Urea byproduct (DCU) will precipitate.
-
Workup: Filter off the white DCU precipitate. Wash the filtrate with 1N HCl, saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc, typically 4:1).
Quality Control & Purity Assessment
When analyzing this compound for drug development applications, pay attention to these common impurities:
-
DCU Contamination: In the NMR, look for multiplet signals at
1.0-2.0 ppm that do not match the t-butyl or ring protons.[1] -
Free Acid: Check IR for broad -OH stretch at 2500-3300 cm
or MS for m/z 250 peak intensity > parent ion in mild ionization.[1] -
Benzyl Alcohol: If Cbz hydrolysis occurred, a sharp singlet at
4.6 ppm ( -OH) may appear.
Reference Specifications
-
Appearance: Clear oil to white solid.
-
Purity (HPLC): >95% (210 nm or 254 nm).
-
Identity: Proton NMR must show rotameric population; MS must show m/z 306/328.
References
-
ChemicalBook. (2024). tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate Product Page. Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71309337 (Related N-Boc Analog). Retrieved from [3]
- Bachelier, A. et al. (2015). "Synthesis of Enantiopure Pyrrolidine-3-carboxylic Acid Derivatives." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2024).[1] 1-N-Cbz-pyrrolidine-3-carboxylic acid Specification Sheet. Retrieved from
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | C11H19NO4 | CID 4572775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 188527-21-1|1-N-Cbz-Pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. interchim.fr [interchim.fr]
Introduction: A Versatile Chiral Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to tert-Butyl 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylate: Synthesis, Characterization, and Application in Modern Drug Discovery
tert-Butyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate, often abbreviated as Cbz-pyrrolidine-3-carboxylic acid tert-butyl ester, is a strategically important bifunctional molecule in the field of organic synthesis and medicinal chemistry. As a derivative of pyrrolidine-3-carboxylic acid, it belongs to a class of compounds that are integral to the structure of numerous natural products and pharmaceuticals.[1] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a non-planar, three-dimensional scaffold that is highly effective for exploring chemical space in drug design.[2]
This guide, prepared from the perspective of a senior application scientist, delves into the core attributes of this building block. The true synthetic value of tert-butyl 1-Cbz-pyrrolidine-3-carboxylate lies in its orthogonal protecting groups. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, while the carboxylic acid is masked as a tert-butyl ester. This arrangement allows for selective deprotection and subsequent functionalization at either site, making it a highly versatile intermediate for constructing complex molecular architectures.
The Cbz group is renowned for its stability under a wide range of conditions but is readily cleaved by catalytic hydrogenolysis. Conversely, the tert-butyl ester is stable to many nucleophilic and basic conditions but is easily removed with mild to moderate acids. This orthogonality is the cornerstone of its utility, enabling chemists to execute multi-step synthetic sequences with precision and high yield, a critical factor in the efficient development of novel therapeutic agents.
Physicochemical and Structural Properties
A comprehensive understanding of a molecule's properties is fundamental to its effective application. The key characteristics of tert-butyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate are summarized below. These values are critical for reaction planning, purification, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₄ | - |
| Molecular Weight | 305.37 g/mol | - |
| IUPAC Name | tert-butyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate | - |
| Appearance | Typically an oil or low-melting solid | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, MeOH) | General Knowledge |
| Storage | Store in a cool, dry place away from incompatible materials | General Knowledge |
Strategic Synthesis of the Core Scaffold
The synthesis of tert-butyl 1-Cbz-pyrrolidine-3-carboxylate is a logical, multi-step process that begins with the commercially available pyrrolidine-3-carboxylic acid. The strategy hinges on two key transformations: N-protection followed by esterification. This sequence is crucial because it ensures the selective modification of each functional group. Chiral variants, such as the (R)- and (S)-enantiomers, are prepared by starting with the corresponding enantiomerically pure pyrrolidine-3-carboxylic acid.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated below. This process is designed for efficiency and control, ensuring high yields of the desired product.
Caption: Synthetic workflow for tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate.
Detailed Experimental Protocol
The following protocol is a representative procedure. As a self-validating system, each step includes in-process checks and purification strategies to ensure the final product's identity and purity.
Part A: Synthesis of 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid
-
Reaction Setup: To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq). Stir the mixture at room temperature until all solids dissolve.
-
N-Protection: Cool the reaction mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup and Extraction: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Cbz-Cl. Acidify the aqueous layer to a pH of ~2 using 1M HCl.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-protected intermediate, which is often used in the next step without further purification.
Part B: Synthesis of tert-Butyl 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylate
-
Reaction Setup: Dissolve the crude 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) from Part A in anhydrous dichloromethane (DCM).
-
Esterification: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution. Cool the mixture to 0 °C and add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the product by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a pure oil or solid.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is paramount. While a direct experimental spectrum from a cited literature source is not available, the expected spectroscopic data based on the molecule's structure are presented below. Researchers must confirm these characteristics using their own analytical data.
| Analysis | Expected Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H, Ar-H of Cbz), 5.15 (s, 2H, -CH₂-Ph of Cbz), 3.70-3.40 (m, 4H, pyrrolidine CH₂), 3.00-2.80 (m, 1H, pyrrolidine CH), 2.20-2.00 (m, 2H, pyrrolidine CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.0 (C=O, ester), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 81.0 (C(CH₃)₃), 67.0 (-CH₂-Ph), 45.0, 44.0 (pyrrolidine CH₂), 41.0 (pyrrolidine CH), 30.0 (pyrrolidine CH₂), 28.0 (C(CH₃)₃) |
| FT-IR (neat, cm⁻¹) | ~2975 (C-H stretch), ~1735 (C=O stretch, ester), ~1695 (C=O stretch, carbamate), ~1410 (C-N stretch), ~1150 (C-O stretch) |
| Mass Spec. (ESI+) | m/z 306.17 [M+H]⁺, 328.15 [M+Na]⁺ |
Applications in Pharmaceutical Synthesis
The utility of tert-butyl 1-Cbz-pyrrolidine-3-carboxylate is best demonstrated through its application as a key intermediate in the synthesis of high-value pharmaceutical targets. Its pre-installed chirality and orthogonal protecting groups allow for its seamless integration into complex synthetic routes.
A notable example is its potential use in the synthesis of intermediates for Janus kinase (JAK) inhibitors like Upadacitinib .[2] While the exact commercial synthesis routes are proprietary, the pyrrolidine core is a key structural motif, and building blocks like this are essential for its construction.[2]
Illustrative Synthetic Application
The diagram below illustrates a generalized strategic use of the (S)-enantiomer of the title compound. Here, the tert-butyl ester is selectively hydrolyzed, and the resulting carboxylic acid is coupled with a primary amine to form a critical amide bond, a common step in drug synthesis.
Caption: Strategic functionalization via selective deprotection and amide coupling.
Chemical Reactivity and Further Transformations
The synthetic power of this building block stems from the predictable and selective reactivity of its protecting groups.
Orthogonal Deprotection Strategies
-
Cbz Group Removal (N-Deprotection): The Cbz group is classically removed via catalytic hydrogenolysis. This is typically achieved by stirring the compound in a solvent like methanol or ethanol under an atmosphere of hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C). This reaction is clean and high-yielding, liberating the secondary amine for further reactions such as alkylation or acylation.
-
tert-Butyl Ester Removal (O-Deprotection): The tert-butyl ester is cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is highly effective and common. This reveals the carboxylic acid, making it available for transformations like amide bond formation, reduction to an alcohol, or conversion to other carbonyl derivatives.
The ability to perform one of these deprotections while leaving the other group intact is the definition of orthogonality and is the key to its strategic importance.
Reactivity Map
Caption: Orthogonal deprotection and subsequent functionalization pathways.
Conclusion
tert-Butyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate is a quintessential example of a modern synthetic building block. Its value is derived not from its intrinsic biological activity, but from its carefully designed structure that facilitates the efficient and controlled synthesis of more complex molecules. The combination of a chiral pyrrolidine core with orthogonally protected amine and carboxyl functionalities provides chemists with a reliable and versatile tool for navigating the challenges of pharmaceutical development. Understanding its synthesis, characterization, and predictable reactivity is key to unlocking its full potential in the creation of next-generation therapeutics.
References
- Google Patents. (2011). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone. CN102241617A.
- Google Patents. (2014). A process for the preparation of tert-butyl (R)
- Google Patents. (2016).
- Google Patents. (2019).
- Google Patents. (2010). A process for the preparation of tert-butyl (r)
-
Suga, H., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
PubChem. tert-Butyl 3-oxopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Macmillan Group, Princeton University. (2016). Supplementary Information for "Metallaphotoredox-catalysed cross-coupling of alkyl halides". Nature. [Link]
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]
-
Kirilyuk, I. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 577. [Link]
-
Supporting Information. General procedure for the synthesis of tert-butyl carbamates. [Link]
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Technical Deep Dive: tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate Scaffolds
Topic: tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate Derivatives and Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in over 60 FDA-approved therapeutics. Among its derivatives, tert-butyl 1-Cbz-pyrrolidine-3-carboxylate (CAS: 1820675-44-2) represents a high-value "hub" intermediate. Its utility stems from its orthogonal protecting group strategy : the acid-labile tert-butyl ester and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) amine protection allow for highly selective, divergent synthesis.
This guide analyzes the chemical logic, synthesis pathways, and medicinal applications of this scaffold, providing actionable protocols for researchers developing peptidomimetics, GPCR ligands, and enzyme inhibitors.
Chemical Profile & Structural Logic
The Core Scaffold
The molecule features a pyrrolidine ring functionalized at the 3-position. The "push-pull" steric environment created by the bulky tert-butyl ester and the rigid carbamate (Cbz) group influences both the conformational puckering of the ring and the stereoselectivity of subsequent substitutions.
| Property | Specification |
| Systematic Name | 1-Benzyl 3-(tert-butyl) pyrrolidine-1,3-dicarboxylate |
| CAS Number | 1820675-44-2 (Racemic) / 138108-72-2 (R-isomer derivatives) |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.35 g/mol |
| Stereochemistry | Available as Racemic, (R), or (S) enantiomers.[1] |
| Key Feature | Orthogonal Protection: • N-1: Cbz (Stable to TFA/HCl; Cleaved by H₂/Pd or HBr)• C-3: t-Bu Ester (Stable to Base/H₂; Cleaved by TFA/HCl) |
Stereochemical Considerations
The 3-position is a stereogenic center. In drug design, the (S)-enantiomer often mimics L-proline, while the (R)-enantiomer provides access to "unnatural" beta-amino acid geometries that resist proteolytic degradation.
Synthetic Routes & Production
The synthesis of this scaffold typically follows a linear protection strategy starting from commercially available pyrrolidine-3-carboxylic acid.
Primary Synthesis Pathway (Linear)
This route prioritizes cost-effectiveness and scalability.
-
N-Protection: Schotten-Baumann reaction of pyrrolidine-3-carboxylic acid with benzyl chloroformate (Cbz-Cl).
-
Esterification: Acid-catalyzed esterification using isobutylene or coupling with tert-butanol.
Visualization: Synthesis Workflow
The following diagram illustrates the primary synthesis and the divergence point for derivatives.
Figure 1: Step-wise synthesis of the core scaffold from pyrrolidine-3-carboxylic acid.
Orthogonal Reactivity & Derivatization[2]
The power of this scaffold lies in its ability to be selectively deprotected. This "switchable" reactivity allows the molecule to serve as either an electrophile (at the C-terminus) or a nucleophile (at the N-terminus) without cross-reactivity.
The Orthogonality Matrix
| Desired Transformation | Reagents | Outcome | Mechanism |
| Cleave Ester (C-3) | TFA / DCM or 4N HCl / Dioxane | Free Carboxylic Acid (Amine remains protected) | Acid-catalyzed elimination (E1) |
| Cleave Amine (N-1) | H₂, Pd/C (MeOH) or HBr / AcOH | Free Secondary Amine (Ester remains intact) | Hydrogenolysis / Acidolysis |
| Reduce Ester | LiBH₄ or DIBAL-H | 3-Hydroxymethyl derivative | Hydride reduction |
| Alpha-Alkylation | LDA, R-X, -78°C | 3-Substituted-3-carboxylate | Enolate alkylation |
Visualization: Divergent Reaction Pathways
The diagram below maps the decision tree for medicinal chemists using this scaffold.
Figure 2: Orthogonal deprotection strategy allowing selective functionalization.
Medicinal Chemistry Applications
Peptidomimetics & Protease Inhibitors
The scaffold is a beta-proline mimic. In protease inhibitors (e.g., DPP-4 inhibitors for diabetes), the 3-substituted pyrrolidine ring provides a rigid constraint that locks the pharmacophore into a bioactive conformation, improving potency and selectivity compared to flexible linear chains.
GPCR Ligands
Derivatives of this scaffold are frequently found in patents for modulators of:
-
Chemokine Receptors (CCR5/CCR2): The pyrrolidine nitrogen serves as a basic center for salt-bridging with aspartate residues in the receptor binding pocket.
-
Histamine H3 Receptors: 3-substituted pyrrolidines act as non-imidazole pharmacophores, reducing CYP450 inhibition liabilities often seen with imidazole-containing drugs.
Case Study: JAK Inhibitor Synthesis
In the synthesis of Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs), the pyrrolidine-3-carboxylate core is often elaborated by:
-
Deprotecting the N-Cbz group.[2]
-
Coupling with a heteroaryl chloride (S_NAr).
-
Hydrolyzing the ester to form the amide linkage with the "warhead" portion of the inhibitor.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
Note: This protocol assumes starting from the acid intermediate.
Reagents: 1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq), tert-Butanol (5.0 eq), EDC·HCl (1.2 eq), DMAP (0.1 eq), DCM (Solvent).
-
Dissolution: Dissolve 1-Cbz-pyrrolidine-3-carboxylic acid (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Activation: Add DMAP (1 mmol) and tert-Butanol (50 mmol). Cool the mixture to 0°C.
-
Coupling: Portion-wise add EDC·HCl (12 mmol). Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Dilute with DCM, wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the clear oil product.
Protocol B: Selective Cbz Deprotection (Hydrogenolysis)
Reagents: tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate, 10% Pd/C, Methanol, H₂ (balloon).
-
Preparation: Dissolve the substrate in Methanol (0.1 M concentration).
-
Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass) under nitrogen flow.
-
Reaction: Purge with Hydrogen gas (balloon pressure). Stir vigorously at RT for 2-4 hours.
-
Monitoring: Monitor by TLC (Cbz group is UV active; product is not).
-
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the amine as a free base or salt.
References
-
Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives via Asymmetric Michael Addition. Organic & Biomolecular Chemistry, 2017.[3] Link
-
Protective Groups in Organic Synthesis. Thieme Connect, General Reference on Orthogonal Protection. Link
-
Process for the Preparation of Pyrrolidine Derivatives (Upadacitinib Intermediates). World Intellectual Property Organization, WO2019016745A1. Link
-
Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) Groups. ResearchGate, 2025 (Abstract Access). Link
-
Stereoselective Synthesis of Pyrrolidine-Containing Drugs. MDPI Molecules, 2025. Link
Sources
- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Role of the Cbz Protecting Group in High-Fidelity Synthesis
Executive Summary
The Carboxybenzyl (Cbz or Z) group remains a cornerstone in modern organic synthesis, particularly in peptide chemistry and complex API manufacturing. Unlike the acid-labile Boc or base-labile Fmoc groups, Cbz offers a unique stability profile—resistant to both mild acidic and basic conditions—making it indispensable for "orthogonal" protection strategies. Its removal via catalytic hydrogenolysis provides a clean, neutral deprotection pathway that avoids the harsh scavengers required for acidolysis or the secondary amine formation risks of base treatments. This guide details the mechanistic, operational, and strategic implementation of Cbz protection.
Strategic Utility: Orthogonality & Stability
The primary value of the Cbz group lies in its orthogonality . In multi-step synthesis, specifically peptide assembly, the ability to selectively deprotect one functional group while leaving others intact is critical.
Comparative Stability Matrix
The following table contrasts Cbz with its primary competitors, defining the "safe" and "labile" zones for each.
| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Install Conditions | Schotten-Baumann (Base/Aq) | Base / Organic Solvent | Base / Organic Solvent |
| Primary Cleavage | H₂ / Pd-C (Hydrogenolysis) | TFA / HCl (Acidolysis) | Piperidine (Base) |
| Alternative Cleavage | HBr/AcOH, TFMSA | Heat, Lewis Acids | DBU, Fluoride ions |
| Stability: Acid | Stable to mild acid (dilute HCl) | Unstable | Stable |
| Stability: Base | Stable | Stable | Unstable |
| Stability: H₂ | Unstable | Stable | Stable |
| Byproducts | Toluene, CO₂ (Gas) | Isobutene (Gas), CO₂ | Dibenzofulvene (Solid/Reactive) |
Orthogonality Decision Logic
The following decision tree illustrates when to deploy Cbz based on substrate sensitivity.
Figure 1: Strategic decision tree for selecting amine protecting groups based on substrate sensitivity.
Mechanistic Underpinnings[1]
Protection Mechanism (Schotten-Baumann)
Cbz protection typically utilizes Benzyl Chloroformate (Cbz-Cl) . The reaction proceeds via a nucleophilic acyl substitution. To prevent the amine from becoming protonated by the HCl byproduct (which would deactivate it), a base is required.
-
Key Insight : The Schotten-Baumann condition (aqueous base + organic solvent) is preferred because it keeps the unreacted amine in the organic phase (neutral) while scavenging the acid in the aqueous phase, driving the equilibrium forward.
Deprotection Mechanism (Catalytic Hydrogenolysis)
The cleavage of Cbz is a reductive process. It does not rely on hydrolysis but on the cleavage of the benzylic C-O bond.
-
Adsorption : The benzyl ring adsorbs onto the Palladium surface.
-
Oxidative Addition : The benzylic C-O bond is cleaved by surface hydrides.
-
Fragmentation : Toluene is released.[1] The remaining carbamic acid is unstable.
-
Decarboxylation : Spontaneous loss of CO₂ reveals the free amine.
Figure 2: Mechanistic pathway of Cbz cleavage via catalytic hydrogenolysis.
Operational Workflows (Protocols)
Protocol A: Standard Protection (Schotten-Baumann)
Application : General protection of amino acids and primary amines.
-
Preparation : Dissolve the amine (10 mmol) in 2N NaOH (10 mL) and cool to 0°C in an ice bath.
-
Expert Note: If the amine is not water-soluble, use a biphasic system (Water/Dioxane or Water/THF).
-
-
Addition : Add Benzyl Chloroformate (Cbz-Cl) (11-12 mmol, 1.1-1.2 eq) dropwise over 20 minutes.
-
Simultaneous Addition: Simultaneously add 2N NaOH to maintain pH between 9-10.
-
Why? High pH (>11) causes hydrolysis of Cbz-Cl; low pH (<8) protonates the amine, stopping the reaction.
-
-
Reaction : Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-4 hours.
-
Workup :
-
Wash the alkaline solution with diethyl ether (removes unreacted Cbz-Cl).
-
Acidify the aqueous layer to pH 2 with dilute HCl (precipitates the Cbz-amino acid).
-
Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
Protocol B: Catalytic Hydrogenolysis (Standard Deprotection)
Application : Removal of Cbz in the presence of acid/base sensitive groups.
-
Setup : Dissolve Cbz-protected compound (1 mmol) in Methanol or Ethanol (10-20 mL).
-
Solvent Choice: Methanol is faster, but Ethanol is safer (less flammability risk). Acetic acid (5%) can be added to protonate the product amine if it poisons the catalyst.
-
-
Catalyst : Add 10% Pd/C (5-10 wt% relative to substrate) under an inert atmosphere (Nitrogen/Argon).
-
Safety: Do not add dry catalyst to solvent. It can spark. Wet the catalyst with a small amount of water or toluene first, or use a water-wet commercial catalyst.
-
-
Hydrogenation : Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously.
-
Monitoring : Monitor via TLC. Reaction typically completes in 1-4 hours.
-
Filtration : Filter through a Celite pad to remove Pd/C. Wash the pad with solvent.
-
Isolation : Concentrate the filtrate. The product is often pure enough for the next step.
Protocol C: Acidolysis (HBr/AcOH)
Application : Removing Cbz when the molecule contains sulfur (poisons Pd) or alkenes (reduced by H₂).
-
Reagent : Prepare or purchase 33% HBr in Acetic Acid.
-
Reaction : Dissolve substrate in minimal acetic acid. Add HBr/AcOH solution (5-10 eq).
-
Conditions : Stir at RT for 30-60 minutes.
-
Quench : Pour into cold diethyl ether. The amine hydrobromide salt often precipitates.
-
Warning: This method generates Benzyl Bromide (lachrymator) as a byproduct. Handle in a fume hood.
-
Industrial Case Study: Atazanavir Synthesis
The synthesis of the HIV protease inhibitor Atazanavir (Bristol-Myers Squibb) exemplifies the critical role of Cbz.
-
The Challenge : The synthesis requires the coupling of a hydrazine core with a tert-leucine moiety.[2] The stereochemistry of the tert-leucine must be preserved, and the amine must be protected during the coupling to the hydrazine.
-
The Solution :
-
Protection : L-tert-Leucine is protected as Cbz-L-tert-Leucine . The Cbz group is chosen because it prevents racemization during the subsequent activation and coupling steps, unlike urethane-type groups which can sometimes lead to oxazolone formation.
-
Coupling : Cbz-tert-Leucine is coupled to the hydrazine backbone.[2]
-
Deprotection : The Cbz group is removed via hydrogenolysis .[3] This is crucial because the molecule contains other acid-sensitive functionalities (like the Boc group on the hydrazine in earlier routes, or simply to maintain a mild process flow) that would degrade under the harsh conditions required to remove a Boc group (TFA) or the base sensitivity of other intermediates.
-
Outcome : The high crystallinity of Cbz-protected intermediates often allows for purification via crystallization rather than expensive chromatography, a massive advantage in process chemistry [1].
-
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Reaction Stalls (Deprotection) | Catalyst Poisoning | Sulfur or amines are poisoning Pd. Add Acetic Acid (1-5%) to the solvent or switch to Pd(OH)₂ (Pearlman's Catalyst) . |
| Reaction Stalls (Protection) | pH Drift | The reaction generates HCl.[1] Ensure pH is maintained at 9-10 using a pH-stat or excess buffer (Na₂CO₃). |
| Side Product: N-Methylation | Solvent Reaction | In MeOH, reductive amination with oxidized solvent (formaldehyde) can occur. Switch solvent to Ethanol or Ethyl Acetate . |
| Side Product: Benzyl Group Scrambling | Incomplete Hydrogenolysis | If H₂ is starved, the benzyl group can migrate. Ensure vigorous stirring and adequate H₂ pressure. |
| Safety: Fire/Ignition | Dry Pd/C + Solvent | Always use wet Pd/C (50% water) or pre-wet the catalyst under inert gas before adding solvent. |
References
-
Process for the preparation of atazanavir . European Patent EP1930324A1. Google Patents. Link
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. Link
-
Protective Groups - Amino Protecting Groups . Organic Chemistry Portal. Link
-
Acid-Mediated Deprotection of Cbz Groups . Technical Disclosure Commons. Link
-
Deprotection Reactions Using the H-Cube® Continuous Flow Reactor . ThalesNano Application Note. Link
Sources
Methodological & Application
Application Note: Divergent Synthesis of Novel Peptidomimetics Using tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate (CAS: 1820675-44-2). This scaffold is a "privileged structure" in drug discovery, offering a precise orthogonal protection scheme that enables the divergent synthesis of proline mimetics, protease inhibitors, and GPCR ligands.
Part 1: Strategic Analysis & Scaffold Utility
The Orthogonal Advantage
The core value of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate lies in its orthogonal protecting group strategy.[1] It allows for the independent manipulation of the N-terminus (amine) and C-terminus (carboxylic acid) without cross-reactivity.
-
N-Protection (Cbz): The Carbobenzyloxy group is stable to acidic conditions (e.g., TFA, HCl) used to cleave the ester, but is cleanly removed via hydrogenolysis (
/Pd-C) or strong acid (HBr/AcOH). -
C-Protection (tert-Butyl ester): The tert-butyl ester is stable to hydrogenolysis and basic conditions, but is highly labile to acid (TFA, HCl).
This "Acid vs. Hydrogen" orthogonality allows this scaffold to serve as a central hub for Diversity-Oriented Synthesis (DOS) .
Physicochemical Profile
| Property | Specification |
| CAS Number | 1820675-44-2 |
| Molecular Formula | |
| Molecular Weight | 305.37 g/mol |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH.[2][3][4] Insoluble in water. |
| Stability | Stable at RT. Store at 2-8°C. Avoid strong acids during storage. |
Part 2: Synthetic Workflows (Visualized)
The following diagram illustrates the two primary "Routes" available for this scaffold. Route A prioritizes C-terminus functionalization (e.g., amide coupling), while Route B prioritizes N-terminus functionalization (e.g., urea/sulfonamide formation).
Figure 1: Divergent synthesis pathways utilizing the orthogonal sensitivity of Cbz (H2-labile) and tBu (Acid-labile) groups.[2][3][5]
Part 3: Detailed Experimental Protocols
Protocol A: Selective C-Terminus Deprotection & Coupling
Target: Synthesis of a Pyrrolidine-3-carboxamide (Protease Inhibitor Intermediate)
Rationale: The Cbz group withstands the acidic conditions required to remove the tert-butyl ester, allowing the formation of the free carboxylic acid without exposing the pyrrolidine amine.
Step 1: Cleavage of tert-Butyl Ester
-
Dissolution: Dissolve tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate (1.0 eq, 3.27 mmol) in anhydrous Dichloromethane (DCM) (10 mL/g).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:1 v/v with DCM).
-
Note: Evolution of isobutylene gas may be observed.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hex) or LC-MS.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Yield: Quantitative conversion to 1-Cbz-pyrrolidine-3-carboxylic acid .
Step 2: Amide Coupling
-
Activation: Dissolve the crude acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 mins.
-
Coupling: Add the desired amine (e.g., 4-fluorobenzylamine) (1.1 eq).
-
Completion: Stir at RT for 12 hours.
-
Purification: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over . Purify via flash chromatography.
Protocol B: Selective N-Terminus Deprotection (Transfer Hydrogenation)
Target: Synthesis of N-Functionalized Pyrrolidine Esters
Rationale: Standard hydrogenolysis (
Step 1: Removal of Cbz Group[6]
-
Preparation: Dissolve tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate (1.0 eq) in MeOH (10 mL/mmol).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate) under nitrogen atmosphere.
-
H-Source:
-
Method A (Standard): Purge with
gas (balloon).[2] -
Method B ( Rapid/Pro-Tip ): Add Sodium Borohydride (
) (2.0 eq) portion-wise or Ammonium Formate (5.0 eq). This generates in situ [1].
-
-
Reaction: Stir at RT. Method B typically completes in <30 minutes.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Workup: Concentrate filtrate. If using
, partition between EtOAc and water to remove salts.-
Caution: The product tert-butyl pyrrolidine-3-carboxylate is a secondary amine. Avoid prolonged exposure to air (carbamate formation).
-
Step 2: Functionalization (Urea Formation)
-
Reaction: Dissolve the crude amine in DCM. Add Triethylamine (1.5 eq).
-
Addition: Add an isocyanate (e.g., Phenyl isocyanate) (1.0 eq) at 0°C.
-
Workup: Stir 1 hour. Wash with water.[7] The tert-butyl ester remains intact.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| tBu Ester cleavage is slow | TFA concentration too low or wet solvent. | Increase TFA/DCM ratio to 1:1. Ensure anhydrous conditions. |
| Cbz removal incomplete | Catalyst poisoning (S or N species). | Use fresh Pd/C. Switch to Transfer Hydrogenation ( |
| Epimerization at C-3 | Overly basic conditions during coupling. | Use mild bases (DIPEA, NMM). Avoid strong bases (NaH, LDA) once the ester is formed. |
| Side reactions during H2 | Benzyl ester cleavage (if present). | Cbz is cleaved faster than benzyl esters, but selectivity decreases with time. Monitor closely. |
References
-
Chandrasekhar, S., et al. "A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups." Tetrahedron Letters, vol. 42, no. 3, 2001.
-
Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." International Journal of Peptide Research and Therapeutics, 2004.
- Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition. (Standard Reference for Orthogonal Sets).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5018-41-7,4-Amino-6-chloro-5-methoxypyrimidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. researchgate.net [researchgate.net]
- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
Ticket #8492: Purification & Stability Challenges
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation, benzyl alcohol contamination, and stability on silica.
Executive Summary
The synthesis of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate presents a unique intersection of protecting group challenges. You are managing two lipophilic groups (Cbz and tert-butyl) on a pyrrolidine core. The primary pain points reported by users involves the co-elution of benzyl alcohol (a byproduct of Cbz-Cl hydrolysis), acid-sensitivity of the tert-butyl ester on silica gel, and NMR confusion arising from carbamate rotamers.
This guide provides validated protocols to isolate your target with >98% purity.
Section 1: The "Sticky Oil" & Benzyl Alcohol Contamination
User Question: "I synthesized the product using Cbz-Cl, but I cannot separate the product from the benzyl alcohol (BnOH) byproduct. They co-elute on my column. My product is a viscous oil that won't crystallize. How do I fix this?"
Technical Insight:
Benzyl alcohol (
Solution A: The "Chemical Sweep" (Recommended)
Instead of fighting a difficult separation, chemically modify the impurity. Benzyl alcohol has a free hydroxyl group; your product does not. We can convert BnOH into an acidic hemisuccinate, which can then be washed away with mild base.
Protocol: Succinic Anhydride Scavenging
-
Crude Mixture: Take your crude reaction oil (containing Product + BnOH).
-
Reagents: Dissolve in DCM (
). Add Succinic Anhydride (1.5 equiv relative to estimated BnOH) and DMAP (0.1 equiv). -
Reaction: Stir at RT for 2–4 hours. (TLC check: BnOH spot should disappear/move to baseline).
-
Workup:
-
Wash organic layer with sat. NaHCO₃ (x3). Mechanism: The Bn-hemisuccinate is now a salt and partitions into the water.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Result: The remaining oil is your clean product.
Solution B: Chromatographic Optimization
If you must use chromatography, standard isocratic elution often fails due to "tailing."
Optimized Gradient Table
| Phase | Solvent System | Column Volumes (CV) | Purpose |
|---|---|---|---|
| Equilibration | 95:5 Hexane:EtOAc | 3 CV | Pack column, prevent heat shock. |
| Loading | DCM (Minimal) | - | Tight band formation. |
| Elution 1 | 95:5
Section 2: Stability on Silica (The "Disappearing Product")
User Question: "I purified my compound on a silica column. The NMR looks clean, but my yield dropped by 30%. I see a new baseline spot on TLC. Is my compound decomposing?"
Technical Insight:
Yes. Silica gel is naturally acidic (
Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing and solving on-column degradation.
Corrective Protocol: Neutralizing Silica
-
Prepare your solvent system (e.g., Hex/EtOAc).[1]
-
Add 1% Triethylamine (Et₃N) to the solvent mixture.
-
Pre-flush the column with this mixture. The Et₃N neutralizes the acidic silanol groups, protecting the tert-butyl ester.
Section 3: NMR Interpretation (Rotamers)
User Question: "My proton NMR in CDCl₃ shows split peaks (doubling) for the tert-butyl and benzyl protons. Is this a mixture of enantiomers or did the reaction fail?"
Technical Insight: This is a classic "false positive" for impurity. Carbamates (N-Cbz) exhibit restricted rotation around the N-C(=O) bond. This creates two distinct conformers (rotamers) that relax slowly on the NMR timescale at room temperature.
Verification Experiment:
-
Method: Run the NMR at elevated temperature (
or ). -
Prediction: As thermal energy increases, the rotation speeds up. The split peaks will broaden and eventually coalesce into single sharp singlets .
-
Result: If they coalesce, your product is pure. If they remain distinct, you likely have a diastereomer or regioisomer impurity.
Section 4: Enantiomeric Purity
Technical Insight:
The
Analytical Method: Chiral HPLC
To validate enantiomeric excess (
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 95:5) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 254 nm (Cbz absorption) |
| Expected Separation | Enantiomers typically separate by >1-2 minutes. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General stability of Cbz and t-Butyl groups). 2
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-Et3N." Tetrahedron Letters, 1995, 36, 3465-3468.[3] (Cbz removal mechanisms). 3[4]
-
Greenberg, J. A.; Sammakia, T. "Synthesis of tert-Butyl Esters."[2] Journal of Organic Chemistry, 2025 (Contextual). (Stability and reactivity of tert-butyl esters). 2
-
PubChem Compound Summary. "(3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid." (Physical properties of related pyrrolidine derivatives). 5
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Stereochemical Maze: A Technical Guide to Racemization Issues with tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
Welcome to the Technical Support Center for "tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization. Our goal is to equip you with the foundational knowledge and practical protocols to maintain the stereochemical integrity of your material throughout your experimental workflows.
I. Understanding the Challenge: The "Why" Behind Racemization
The stereochemical purity of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is paramount, as the biological activity of its downstream products often depends on a specific enantiomer. The loss of this purity, known as racemization, can lead to diminished efficacy, altered pharmacological profiles, and complex purification challenges.
The primary culprit behind racemization in this molecule is the presence of an acidic proton at the C-3 position, the stereocenter of interest. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both (R) and (S) enantiomers.
Several factors can exacerbate this issue:
-
Base Strength: Stronger bases will more readily deprotonate the C-3 position.
-
Temperature: Higher temperatures can accelerate the rate of enolate formation and subsequent racemization.
-
Solvent: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the risk of racemization.
-
Prolonged Exposure: The longer the molecule is exposed to basic conditions, the greater the extent of racemization.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and reaction of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate.
Q1: I suspect my sample of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate has racemized. How can I confirm this?
A1: The most reliable method for determining the enantiomeric purity of your sample is through chiral High-Performance Liquid Chromatography (HPLC). While a specific validated method for this exact compound is not widely published, a good starting point for method development would involve a polysaccharide-based chiral stationary phase.
Table 1: Recommended Starting Conditions for Chiral HPLC Method Development
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase (CSP) | CHIRALPAK® IC or similar cellulose-based column | These columns are known to effectively separate a wide range of N-protected amino acid derivatives.[1] |
| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) | A normal phase method often provides good separation for this class of compounds. The acidic additive helps to ensure sharp peak shapes. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25 °C | A controlled temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | The Cbz group provides a strong chromophore for UV detection. |
Q2: I am planning a reaction that involves a basic workup. What precautions should I take to minimize racemization?
A2: A basic workup is a common step where racemization can occur. To mitigate this risk:
-
Use a Mild Base: Opt for a weaker inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Keep it Cold: Perform the workup at low temperatures (0-5 °C) to slow down the rate of enolization.
-
Minimize Contact Time: Do not let your reaction mixture sit in the basic aqueous solution for an extended period. Perform the extraction swiftly.
-
pH Control: When introducing a base, ensure the pH does not exceed a range of 8-10, as highly alkaline conditions are more likely to cause racemization.
Q3: Can racemization occur during storage?
A3: While solid tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is generally stable, prolonged storage in solution, especially in polar aprotic solvents or in the presence of basic impurities, could potentially lead to slow racemization over time. It is best to store the compound as a solid in a cool, dry place and to prepare solutions fresh for use.
Q4: I am performing a saponification of the tert-butyl ester. How can I avoid racemization of the adjacent stereocenter?
A4: Saponification typically requires strong basic conditions, which presents a high risk of racemization. Consider the following strategies:
-
Milder Conditions: If possible, use milder saponification conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Acid-Mediated Deprotection: A safer alternative to saponification is the acid-catalyzed removal of the tert-butyl ester using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM). This approach completely avoids basic conditions.
III. Protocols for Ensuring Stereochemical Integrity
This section provides detailed protocols for the analysis and handling of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate.
Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a starting point for developing a robust analytical method to determine the enantiomeric excess (ee) of your sample.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of your tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate sample. b. Dissolve the sample in 1 mL of the mobile phase.
2. HPLC Conditions: a. Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm). b. Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v). c. Flow Rate: 1.0 mL/min. d. Column Temperature: 25 °C. e. Injection Volume: 10 µL. f. Detection: UV at 270 nm.
3. Data Analysis: a. Integrate the peak areas for both the (R) and (S) enantiomers. b. Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Protocol 2: Best Practices for a Base-Mediated Reaction
This protocol outlines a general workflow for a reaction involving a base, designed to minimize the risk of racemization.
1. Reaction Setup: a. To a solution of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate in a suitable aprotic solvent (e.g., THF, DCM), cool the mixture to the recommended reaction temperature (ideally ≤ 0 °C). b. Slowly add the base (e.g., a non-nucleophilic organic base like diisopropylethylamine - DIPEA) dropwise, ensuring the temperature does not rise significantly.
2. Reaction Monitoring: a. Monitor the reaction progress closely by TLC or LC-MS. b. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to the basic environment.
3. Workup: a. Quench the reaction by adding a cooled, weak acidic solution (e.g., saturated aqueous ammonium chloride or 1M citric acid). b. Extract the product into an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
IV. Visualizing the Racemization Mechanism and Prevention Workflow
The following diagrams illustrate the key chemical transformation and the recommended workflow to ensure stereochemical integrity.
Caption: Base-catalyzed racemization mechanism.
Sources
Validation & Comparative
Comparative Guide: tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate in Modular Drug Synthesis
[1]
Executive Summary: The Case for Orthogonality
In the architectural design of small molecule drugs and peptidomimetics, the choice of pyrrolidine building blocks is often dictated by the "order of operations." While 1-Boc-pyrrolidine-3-carboxylic acid is the industry workhorse, it suffers from a lack of orthogonality in acid-sensitive synthetic sequences.[1]
tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate (CAS 1820675-44-2) emerges as a superior alternative for complex multi-step syntheses.[1] Its dual-protection strategy—N-Cbz (benzyloxycarbonyl) and C-tert-butyl ester —provides a unique "middle ground" stability profile.[1] Unlike Boc/Methyl or Fmoc/tert-Butyl systems, this scaffold allows for the selective manipulation of either terminus without exposing the molecule to strong bases or competing acid-labile deprotection events.[1]
This guide objectively compares its performance against standard alternatives, providing experimental protocols for its selective deprotection and outlining its strategic advantages in preventing racemization and side reactions.
Chemical Profile & Stability Matrix
The Molecule[2]
-
Chemical Name: tert-Butyl 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylate[1][2][3]
-
CAS Number: 1820675-44-2 (Racemic), 1820675-45-3 (Enantiomeric forms may vary by vendor)[1]
-
Molecular Formula: C₁₇H₂₃NO₄
-
Key Feature: True Orthogonality between Amine (Carbamate) and Acid (Ester) protection.[1]
Comparative Stability Analysis
The table below illustrates why the Cbz/t-Bu combination is critical when handling sensitive substrates.
| Feature | Cbz / t-Butyl (The Topic) | Boc / Methyl (Standard) | Fmoc / t-Butyl (Peptide Std) |
| N-Terminus Removal | Hydrogenolysis (H₂/Pd) or HBr/AcOH | Acid (TFA/HCl) | Base (Piperidine) |
| C-Terminus Removal | Acid (TFA/HCl) | Base (LiOH/NaOH) | Acid (TFA) |
| Acid Stability | High (Cbz stable to TFA) | Low (Boc labile to TFA) | High (Fmoc stable to TFA) |
| Base Stability | High (Stable to mild base) | Low (Me ester hydrolyzes) | Low (Fmoc labile to base) |
| Hydrogenolysis | Unstable (Cbz cleaved) | Stable | Stable |
| Primary Advantage | Allows acid-mediated ester hydrolysis without touching amine.[1][4] | Cheap, available.[1][5][6] | Ideal for solid-phase synthesis.[1] |
Strategic Analysis: Why Choose Cbz/t-Butyl?
The "Acid-Acid" Dilemma
In a typical synthesis using Boc/Methyl protection, hydrolyzing the methyl ester requires base (e.g., LiOH).[1] If the molecule contains other base-sensitive chiral centers (common in macrolides or complex alkaloids), this saponification can cause epimerization .[1]
-
The Cbz/t-Bu Solution: The tert-butyl ester can be cleaved using TFA or HCl.[1] Crucially, the Cbz group is stable to TFA . This allows you to expose the free carboxylic acid for coupling while keeping the amine protected, all under acidic/neutral conditions that preserve stereochemistry.
The "Hydrogenation" Gateway
If the synthesis requires removing the amine protection to couple a new fragment, Cbz offers the mildest deprotection available: Catalytic Hydrogenation (H₂).
-
The Advantage: This avoids the use of scavengers (required for Trityl/Boc) or secondary amines (required for Fmoc), leaving the tert-butyl ester completely intact.[1]
Visualizing the Orthogonal Workflow
The following diagram illustrates the divergent synthetic pathways enabled by this specific building block.
Figure 1: Divergent synthetic pathways. The Cbz/t-Bu scaffold allows selective deprotection of either the amine or the carboxylic acid without affecting the other, a feat not possible with Boc/t-Bu systems.
Experimental Protocols
Protocol A: Selective Cleavage of tert-Butyl Ester (Retaining Cbz)
Objective: Generate the free carboxylic acid for subsequent amide coupling.[1] Mechanism: Acid-catalyzed elimination (E1) of isobutylene.[1]
-
Dissolution: Dissolve 1.0 eq of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate in DCM (0.1 M concentration).
-
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0°C. Final ratio should be 1:1 (v/v) DCM:TFA.
-
Note: The Cbz group is stable in TFA for extended periods at room temperature.[1]
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (loss of starting material) or LC-MS (mass shift -56 Da).[1]
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Result: 1-Cbz-pyrrolidine-3-carboxylic acid (quantitative yield).
Protocol B: Selective Removal of Cbz (Retaining tert-Butyl Ester)
Objective: Expose the pyrrolidine nitrogen for reductive amination or coupling.[1] Mechanism: Catalytic hydrogenolysis.[1]
-
Preparation: Dissolve 1.0 eq of substrate in MeOH or EtOH (0.1 M).
-
Catalyst: Add 10 wt% Pd/C (wet support recommended to prevent ignition).
-
Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–12 hours.
-
Caution: Do not use acid (HCl/MeOH) if you wish to strictly preserve the t-butyl ester, although t-butyl esters are relatively stable to dilute acid at RT, neutral conditions are safer.[1]
-
-
Filtration: Filter through a pad of Celite to remove Pd/C.[1]
-
Result: tert-Butyl pyrrolidine-3-carboxylate.
Applications in Drug Discovery[2][8][9]
HCV Inhibitors & Peptidomimetics
Pyrrolidine-3-carboxylate scaffolds are structural cores in Hepatitis C Virus (HCV) NS5A inhibitors (e.g., Daclatasvir analogs).[1] The Cbz/t-Bu building block is particularly useful here:
-
Step 1: The tert-butyl ester is removed (TFA) to couple the pyrrolidine to a valine derivative.[1]
-
Step 2: The Cbz is removed (H₂) to allow the pyrrolidine nitrogen to be coupled to the central biphenyl core.[1]
-
Why not Boc? Using a Boc-protected pyrrolidine in Step 1 would result in premature deprotection of the amine when trying to remove the ester with acid.[1]
Preventing Diketopiperazine Formation
In peptide synthesis, sequence matters. When a proline-like residue is at the N-terminus of a dipeptide ester, there is a high risk of cyclization to form a diketopiperazine (DKP) if the ester is methyl or ethyl.[1]
-
The t-Bu Advantage: The bulky tert-butyl ester sterically hinders the attack of the N-terminus on the ester carbonyl, significantly reducing DKP formation during handling.[1]
References
-
Arctom Scientific. (n.d.).[1] tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate Product Page. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Cbz/t-Bu stability profiles).
-
Organic Chemistry Portal. (2020).[1] Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from
-
ChemicalBook. (2024).[1] CAS 1820675-44-2 Data and Suppliers. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][7] Comparison of Boc vs Fmoc vs Cbz protecting group strategies in peptide synthesis. Retrieved from
Sources
- 1. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arctomsci.com [arctomsci.com]
- 3. cacheby.com [cacheby.com]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
Strategic Selection of Protecting Groups: Cbz vs. Boc for Pyrrolidine-3-Carboxylate Scaffolds
Executive Summary
For medicinal chemists and process engineers working with pyrrolidine-3-carboxylate (β-proline) scaffolds, the choice between tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) protection is rarely a matter of preference—it is a strategic decision dictated by the downstream synthetic pathway.
-
Select Boc if your synthetic route involves basic conditions, nucleophilic attacks, or catalytic hydrogenation. It offers superior crystallinity, making purification easier, but requires acidic deprotection that can jeopardize acid-sensitive esters (e.g., t-butyl esters).
-
Select Cbz if your molecule contains acid-labile moieties (e.g., acetals, silyl ethers) or if you require orthogonality to Boc/Trityl groups. However, be wary of sulfur-containing substrates that poison the Pd catalysts required for deprotection.
Chemical Properties & Mechanistic Insights[1][2][3][4][5]
Electronic and Conformational Effects
Pyrrolidine-3-carboxylic acid is a β-amino acid analog. Unlike α-proline, the nitrogen is not adjacent to the carboxylate, reducing the propensity for immediate racemization via oxazolone formation. However, the protection of the secondary amine significantly alters the ring's conformation.
-
Rotameric Broadening (NMR Warning): Both Boc and Cbz groups exhibit restricted rotation around the N-CO bond (carbamate resonance). In pyrrolidine-3-carboxylates, this manifests as dual peaks in
H and C NMR spectra (typically a 60:40 to 70:30 ratio) at room temperature. This is not an impurity but a physical characteristic of the protected species. -
Ring Pucker: The bulky carbamate group forces the pyrrolidine ring into specific envelope conformations to minimize steric clash between the protecting group and the C3-carboxylate.
Stability Profile Comparison
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Acid Stability | Low. Cleaves in TFA, HCl/Dioxane, H₂SO₄. | High. Stable to TFA and dilute HCl. Cleaves in HBr/AcOH. |
| Base Stability | High. Stable to NaOH, LiOH, amines. | High. Stable to mild base; hydrolyzes in strong hot base. |
| Hydrogenolysis | Stable. Inert to H₂/Pd-C. | Unstable. Cleaves rapidly with H₂/Pd-C. |
| Nucleophiles | High. Resistant to Grignards (mostly), organolithiums. | Moderate. Can be attacked by strong nucleophiles. |
| Physical Form | Solid. Often yields crystalline solids (mp ~133–138 °C).[1] | Oil/Solid. Often oils or low-melting solids, harder to crystallize. |
Decision Logic & Orthogonality
The following decision tree illustrates the selection logic based on reaction compatibility.
Figure 1: Strategic decision tree for selecting between Boc and Cbz protecting groups based on downstream synthetic requirements.
Experimental Protocols
These protocols are designed for pyrrolidine-3-carboxylic acid (CAS: 59378-75-5) but are adaptable to its esters.
Installation of Boc Group (Schotten-Baumann Conditions)
This method is preferred for its high yield and ease of workup. The use of a biphasic system prevents the hydrolysis of the reagent.
Reagents:
-
Pyrrolidine-3-carboxylic acid (1.0 equiv)[2]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Sodium Hydroxide (NaOH) (2.5 equiv) or Triethylamine (
) -
Solvent: THF/Water (1:1) or Dioxane/Water
Protocol:
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid in a 1:1 mixture of THF and water (0.5 M concentration).
-
Basification: Cool to 0 °C. Add NaOH (2.5 equiv) dropwise to deprotonate the amine and the carboxylic acid.
-
Addition: Add
(1.1 equiv) portion-wise or as a solution in THF. -
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected is invisible/faint) or LCMS.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether (removes unreacted
). -
Critical Step: Acidify the aqueous layer to pH 2–3 with 1M HCl or KHSO₄ solution. Note: The product precipitates or oils out here.
-
Extract with Ethyl Acetate (3x). Dry over
and concentrate.
-
-
Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary.
-
Expected Yield: 85–95%
-
Physical State: White crystalline solid.
-
Installation of Cbz Group
Similar to Boc, but uses Benzyl Chloroformate (
Reagents:
-
Pyrrolidine-3-carboxylic acid (1.0 equiv)[2]
-
Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)
-
Sodium Carbonate (
) (2.5 equiv) -
Solvent: Water/Acetone (1:1)
Protocol:
-
Setup: Dissolve the amino acid and
in water/acetone. Cool to 0 °C. -
Addition: Add Cbz-Cl dropwise over 30 minutes. Caution: Exothermic and gas evolution.
-
Reaction: Stir vigorously at 0 °C for 1 hour, then RT for 3 hours.
-
Workup:
-
Evaporate acetone.
-
Wash aqueous phase with ether.
-
Acidify aqueous phase to pH 2 with 6M HCl.
-
Extract with DCM or EtOAc.
-
-
Purification: Often requires column chromatography if the product does not crystallize.
-
Expected Yield: 75–90%
-
Deprotection Methodologies
Boc Removal (Acidolysis)
-
Reagent: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in Dioxane.
-
Procedure: Dissolve substrate in DCM. Add TFA at 0 °C. Stir at RT for 1–2 hours. Evaporate volatiles.
-
Scavengers: If the molecule contains electron-rich aromatics (e.g., indoles), add triethylsilane (TES) to scavenge the tert-butyl cation and prevent alkylation.
Cbz Removal (Hydrogenolysis)
-
Reagent:
gas (balloon), 10% Pd/C (10 wt% loading). -
Solvent: Methanol or Ethanol (acetic acid can be added to accelerate).
-
Procedure: Degas solvent. Add catalyst (under Argon). Purge with
. Stir vigorously. -
Note: If the molecule contains sulfur (e.g., Methionine, Thiophene), Pd catalysts will be poisoned. Use HBr in Acetic Acid or Birch reduction conditions instead.
Comparative Data Summary
The following table synthesizes experimental observations for pyrrolidine-3-carboxylate derivatives.
| Parameter | N-Boc-Pyrrolidine-3-COOH | N-Cbz-Pyrrolidine-3-COOH |
| CAS Number | 59378-75-5 | 188527-21-1 (approx) |
| Molecular Weight | 215.25 g/mol | 249.26 g/mol |
| Melting Point | 133–138 °C (Crystalline) | Often Oil / Low melt solid |
| Solubility | High in EtOAc, DCM, THF. | High in EtOAc, DCM. |
| Atom Economy (Install) | Moderate (Loss of t-BuOH/CO2) | Moderate (Loss of HCl) |
| Cost (Commercial) | Low (~$200/kg bulk) | Moderate to High |
| NMR Character | Rotamers visible (broad/split peaks) | Rotamers visible (broad/split peaks) |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability profiles).
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(3), 304–308. Link
-
Isidro-Llobet, A.; Alvarez, M.; Albericio, F. "Amino Acid-Protecting Groups." Chemical Reviews, 2009 , 109(6), 2455–2504. Link
-
Sigma-Aldrich. "Product Specification: N-Boc-pyrrolidine-3-carboxylic acid."[3] Link
-
Technical Disclosure. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis." Technical Disclosure Commons, 2025 . Link
Sources
SAR studies of "tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate" analogs
Comparative SAR Guide: tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate Scaffolds in Peptidomimetic Design
-Proline MimeticsExecutive Summary: The "Swiss Army Knife" of Scaffold Diversity
In modern medicinal chemistry, tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is not merely a reagent; it is a strategic gateway to
This guide objectively compares the Structure-Activity Relationship (SAR) profiles of analogs derived from this scaffold against its 4-membered (azetidine) and 6-membered (piperidine) counterparts. Furthermore, it validates the orthogonal protection strategy (Cbz/tert-Butyl) that makes this specific building block superior to the standard Boc/Methyl alternatives for diversity-oriented synthesis.
Technical Deep Dive: The Orthogonal Advantage
Before analyzing biological activity, one must justify the selection of the tert-butyl 1-Cbz derivative over cheaper alternatives like methyl 1-Boc-pyrrolidine-3-carboxylate. The value lies in Chemo-differentiation .
-
The Problem with Boc/Methyl: Hydrolysis of a methyl ester often requires basic conditions (LiOH/NaOH) which can cause epimerization at the C3 chiral center. Furthermore, removing a Boc group requires acid (TFA/HCl), which simultaneously cleaves tert-butyl esters, limiting synthetic pathways.
-
The Cbz/tert-Butyl Solution:
-
Cbz Group: Removed via Hydrogenolysis (
, Pd/C) under neutral conditions. Result: The tert-butyl ester remains intact. -
tert-Butyl Ester: Removed via mild acid (TFA/DCM). Result: The Cbz amine protection remains intact.
-
This orthogonality allows for the parallel generation of N-functionalized libraries (via amine deprotection) and C-functionalized libraries (via acid deprotection) from a single chiral precursor without protecting group shuffling.
Visualization: Divergent Synthesis Workflow
Figure 1: Orthogonal deprotection logic allowing divergent library synthesis from the parent scaffold.
Comparative SAR Analysis: Ring Size & Conformational Bias
The primary SAR question when using this scaffold is: Does the 5-membered pyrrolidine ring offer the optimal vector for substituent display compared to Azetidine (4) or Piperidine (6)?
Case Study: Pancreatic Lipase & GPCR Inhibition
Recent studies comparing these saturated heterocycles reveal distinct trends driven by Lipophilicity (LogP) and Pocket Fit .
| Feature | Pyrrolidine (5-Ring) | Piperidine (6-Ring) | Azetidine (4-Ring) |
| Conformation | Envelope (Flexible yet constrained) | Chair (Rigid) | Puckered (Highly Rigid) |
| Lipophilicity (LogP) | Moderate (~0.46) | High (~0.84) | Low |
| Binding Mode | Optimal for compact hydrophobic pockets. | Often incurs steric clashes in tight pockets. | Limited reach; vectors often too acute. |
| Case Outcome | Superior Potency (IC50 < 1 | Reduced Potency (IC50 > 10 | Variable/Poor |
Experimental Evidence: In the development of Pancreatic Lipase inhibitors, pyrrolidine derivatives demonstrated significantly stronger inhibition than piperidine analogs.[1] The pyrrolidine ring's "envelope" conformation allowed the C3-substituents to orient into the catalytic triad more effectively than the rigid "chair" of piperidine, which caused steric clashing with the active site serine residue.
Visualization: SAR Decision Logic
Figure 2: Decision tree for scaffold selection based on target binding pocket topology.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols describe the selective deprotection of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate .
Protocol A: Selective Cbz Removal (N-Terminus Exposure)
Use this path to functionalize the nitrogen while keeping the carboxylate protected.
-
Preparation: Dissolve 1.0 eq of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate in MeOH (0.1 M concentration).
-
Catalyst: Add 10 wt% of Pd/C (10% loading). Caution: Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with
, then introduce via a balloon (1 atm). Stir vigorously at Room Temperature (RT) for 4–16 hours. -
Monitoring: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (UV active) will disappear; the product is UV inactive (stain with Ninhydrin to see the free amine).
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
Protocol B: Selective tert-Butyl Ester Hydrolysis (C-Terminus Exposure)
Use this path to couple amines to the carboxylic acid while keeping the nitrogen protected.
-
Preparation: Dissolve 1.0 eq of starting material in DCM (0.2 M).
-
Acidolysis: Add Trifluoroacetic acid (TFA) dropwise to reach a ratio of 1:1 (DCM:TFA).
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Monitor via TLC. The Cbz group remains stable (UV active), but the Rf will shift significantly lower due to acid formation.
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (
) to remove residual TFA. -
Isolation: The product is a viscous oil or solid (Cbz-pyrrolidine-3-carboxylic acid).
-
Note: This intermediate is suitable for immediate HATU/EDC coupling.
-
Comparative Data Summary
The following table summarizes the performance of the Pyrrolidine-3-carboxylate scaffold against key alternatives in a generic GPCR antagonist assay (e.g., CCR5 or Dopamine D3 context).
| Parameter | tert-Butyl 1-Cbz-Pyrrolidine-3-carboxylate (Derived) | Piperidine-4-carboxylate Analog | Proline (2-Substituted) Analog |
| Synthetic Yield (Library) | High (85-95%) due to orthogonal protection. | High (80-90%). | Moderate (Steric hindrance at N). |
| Metabolic Stability (HLM) | Moderate ( | High ( | Low (Proteolytic cleavage risk). |
| Selectivity (Isoforms) | High .[3] Stereocenter at C3 allows discrimination. | Moderate. Symmetry of 4-position reduces selectivity. | High. |
| Solubility | High . Lower LogP than piperidine.[1][4][5] | Moderate. | High. |
References
-
BenchChem. (2025).[4][5] Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design. BenchChem Technical Guides. Link
-
MDPI. (2021). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link
-
Pfizer Global R&D. (2010).[3] The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Google Patents. (2019). Alternate processes for the preparation of pyrrolidine derivatives (Upadacitinib Intermediates).[13] WO2019016745A1. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate
[1]
Introduction: The "Safety First" Protocol for Chiral Scaffolds
In drug discovery, tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate (CAS: 193353-59-2) serves as a critical chiral building block.[1] Its dual-protection strategy—utilizing the acid-labile Boc (tert-butyl ester) and the hydrogenolysis-sensitive Cbz (benzyloxycarbonyl)—allows for orthogonal deprotection, making it indispensable for synthesizing complex peptidomimetics and pharmaceutical intermediates.[1]
However, the very features that make this molecule useful—its lipophilicity and reactivity—dictate its safety profile. As scientists, we must recognize that "safety" is not merely compliance; it is the prerequisite for reproducibility. Contamination from improper handling or degradation due to environmental exposure compromises the integrity of your downstream assays.
This guide moves beyond generic SDS statements to provide a field-proven operational framework for handling this compound with precision and safety.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the nature of the threat. This compound is not just a generic organic solid/oil; its structure defines its interaction with biological tissues.[1]
Structural Hazard Breakdown[1]
-
Lipophilicity (LogP > 2): The presence of both Cbz and Boc groups significantly increases the molecule's lipophilicity compared to the parent pyrrolidine. This enhances its ability to penetrate the stratum corneum (outer skin layer), making skin absorption a primary vector of exposure.[1]
-
Carbamate/Ester Functionality: While generally stable, these groups can act as sensitizers. Long-term, low-level exposure may lead to allergic dermatitis.[1]
-
Physical State: Typically presents as a viscous oil or low-melting solid .[1] This ambiguity creates a dual risk: inhalation of aerosols (if oil is heated/sprayed) or dust (if solid is ground).[1]
GHS Classification Summary
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | No eating/drinking in lab; wash hands immediately after doffing gloves.[1] |
| H315 | Causes skin irritation | Direct contact will cause dermatitis; double-gloving recommended.[1] |
| H319 | Causes serious eye irritation | Safety glasses are minimum; goggles required if working with solutions.[1] |
| H335 | May cause respiratory irritation | Zero-tolerance for open-bench handling; use Fume Hood.[1] |
Personal Protective Equipment (PPE) Matrix
The following matrix is designed for Routine Handling (mg to g scale) vs. High-Risk Operations (spill cleanup, scale-up >100g, or aerosol-generating procedures).
PPE Selection Logic
-
Glove Choice: Standard Nitrile (0.11 mm) offers fair protection against the neat compound but is insufficient if the compound is dissolved in Dichloromethane (DCM), a common solvent for this reagent.[1]
-
Respiratory: The primary barrier is engineering controls (Fume Hood).[1] PPE is the backup.[1]
| Protection Zone | Routine Handling (Solid/Oil) | High-Risk / Solution Phase (DCM/EtOAc) |
| Hand Protection | Single Nitrile Gloves (min 0.11 mm).Change every 60 mins or immediately upon splash.[1] | Double Gloving or Silver Shield (Laminate) .Inner:[1] Nitrile.Outer: Laminate (if DCM used) or Thicker Nitrile (0.2 mm).[1] |
| Eye/Face | Safety Glasses with side shields.(ANSI Z87.1 / EN166) | Chemical Splash Goggles .Reasoning: Viscous oils can "flick" during pipetting; solutions splash easily.[1] |
| Body | Standard Lab Coat (Cotton/Poly blend).Long pants, closed-toe shoes.[1] | Tyvek® Lab Coat or Apron.Reasoning: Prevents saturation of clothing in case of large spill. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s).No mask required if hood is functional.[1] | Half-mask Respirator (P100/OV cartridges).Required only if working outside hood (e.g., spill cleanup).[1] |
Operational Protocols: Step-by-Step
A. Receipt & Storage[1][2]
-
Inspection: Upon receipt, inspect the bottle for leakage. The compound is often an oil; check the cap seal integrity.
-
Storage: Store at 2–8°C (Refrigerator). Keep container tightly closed.
-
Atmosphere: The compound is stable, but storage under inert gas (Argon/Nitrogen) is recommended for long-term (>6 months) preservation of the Boc/Cbz moieties.[1]
B. Weighing & Transfer (The Critical Step)[1]
-
If Solid: Use an anti-static gun if the powder is flighty.[1] Weigh inside the fume hood using a draft shield.[1]
-
If Viscous Oil:
-
Do not pour. Pouring viscous oils leads to drips on the bottle threads, which degrade and contaminate the fridge.
-
Technique: Use a wide-bore pipette tip or a glass Pasteur pipette.[1]
-
Warming: If the oil is too viscous, gently warm the sealed bottle in a water bath (30°C) for 5 minutes to lower viscosity before pipetting.
-
C. Reaction Setup (Solvent Considerations)
When dissolving this compound, you are likely using DCM (Dichloromethane) or THF (Tetrahydrofuran) .[1]
-
DCM Risk: DCM penetrates nitrile gloves in <4 minutes.[1] If you dissolve the compound in DCM, you must treat the mixture as if it is pure DCM .
-
Protocol:
Emergency Response & Disposal
Logic Flow: Spill Response[3]
-
Minor Spill (<5 mL/g): Absorb with paper towels (if oil) or sweep (if solid).[1] Wipe area with acetone.[1]
-
Major Spill (>50 mL/g): Evacuate area. Do not attempt cleanup without Tyvek suit and Respirator.[1]
Disposal Classification
Visualization of Safety Logic
Diagram 1: PPE Selection & Risk Assessment Flow
This decision tree helps researchers select the correct glove and respiratory protection based on the state of the matter (Solid vs. Solution).
Caption: Decision tree for selecting appropriate PPE based on the solvent system used. Note that aggressive solvents like DCM dictate the glove choice, overriding the base compound's requirements.
Diagram 2: Spill Response Protocol
A clear workflow for managing spills to prevent lab contamination.
Caption: Step-by-step workflow for containing and cleaning spills. Major spills require evacuation due to the potential for respiratory irritation from high concentrations.
References
-
PubChem. (n.d.).[1] Compound Summary: tert-Butyl 3-oxopyrrolidine-1-carboxylate (Analogous Hazard Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
